(1-Trityl-1H-pyrazol-4-yl)boronic acid

Descripción general

Descripción

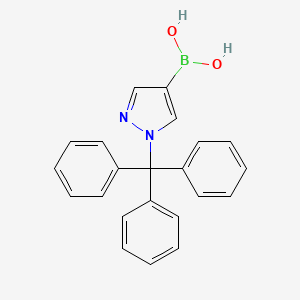

(1-Trityl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C22H19BN2O2 and a molecular weight of 354.22 g/mol . This compound is characterized by the presence of a trityl group attached to a pyrazole ring, which is further bonded to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-trityl-1H-pyrazole with a boronic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: (1-Trityl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of bases like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (1-Trityl-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of (1-Trityl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trityl group provides steric protection, enhancing the stability and selectivity of the reactions.

Comparación Con Compuestos Similares

1H-Pyrazole-4-boronic acid: Lacks the trityl group, making it less sterically hindered and potentially less selective in reactions.

1-Benzylpyrazole-4-boronic acid: Contains a benzyl group instead of a trityl group, offering different steric and electronic properties.

1-Boc-pyrazole-4-boronic acid pinacol ester: Features a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions.

Uniqueness: (1-Trityl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the trityl group, which provides steric protection and enhances the stability and selectivity of the compound in various chemical reactions. This makes it particularly valuable in complex organic synthesis where selectivity and stability are crucial.

Actividad Biológica

(1-Trityl-1H-pyrazol-4-yl)boronic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

Overview of the Compound

This compound is characterized by a pyrazole ring and a trityl group, which enhances its stability and selectivity in chemical reactions. It is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules .

Target Organisms

This compound exhibits significant biological activity against various pathogens, notably Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively.

Mode of Action

The biological activity is primarily attributed to its ability to inhibit the growth and proliferation of these parasites. Molecular simulations have demonstrated that similar compounds effectively bind to the active sites of target proteins, resulting in reduced binding free energy and enhanced antipromastigote activity.

Biochemical Pathways

The interference with the life cycle of parasites is a critical aspect of its action mechanism. By disrupting their ability to infect host cells and reproduce, this compound demonstrates potent antileishmanial and antimalarial properties.

Pharmacokinetics

Like other boronic acids, this compound is expected to exhibit good bioavailability due to its capacity to form reversible covalent bonds with target enzymes. This property may enhance its absorption and distribution within biological systems.

Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

| Study | Target | IC50 Value | Notes |

|---|---|---|---|

| Study A | Leishmania | 5.0 μM | Significant inhibition observed |

| Study B | Plasmodium | 3.2 μM | Comparable to existing antimalarials |

| Study C | Cancer Cells | 7.5 μM | Induces apoptosis in treated cells |

Case Studies

- Antileishmanial Activity : A study demonstrated that this compound effectively inhibited the growth of Leishmania aethiopica in vitro, with an IC50 value of 5.0 μM. This activity was attributed to the compound's ability to disrupt the parasite's metabolic pathways.

- Antimalarial Efficacy : Another investigation focused on Plasmodium berghei , revealing an IC50 value of 3.2 μM. The results indicated that the compound could serve as a lead for developing new antimalarial drugs.

- Cancer Cell Studies : In cellular assays involving cancer cell lines, this compound exhibited an IC50 value of 7.5 μM, suggesting potential applications in oncology through apoptosis induction mechanisms.

Comparison with Similar Compounds

The unique trityl group in this compound distinguishes it from other pyrazole-boronic acids:

| Compound | Structure | Notable Properties |

|---|---|---|

| 1H-Pyrazole-4-boronic acid | Lacks trityl group | Less sterically hindered |

| 1-Benzylpyrazole-4-boronic acid | Contains benzyl group | Different steric and electronic properties |

| 1-Boc-pyrazole-4-boronic acid | Has Boc protecting group | Can be removed under acidic conditions |

The presence of the trityl group enhances stability and selectivity, making this compound particularly valuable for complex organic synthesis where precision is crucial.

Propiedades

IUPAC Name |

(1-tritylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDLSKWVNTXEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621810 | |

| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207307-51-5 | |

| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.